molecular formula C18H20N2O4S B1670555 Difenzoquat metilsulfate CAS No. 43222-48-6

Difenzoquat metilsulfate

Cat. No. B1670555
CAS RN: 43222-48-6
M. Wt: 360.4 g/mol
InChI Key: XQEMNBNCQVQXMO-UHFFFAOYSA-M
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Description

Difenzoquat metilsulfate is a herbicide primarily used to control wild oats . It is highly soluble in water and has low volatility . It can be environmentally persistent depending on local conditions and tends to be moderately toxic to biodiversity .


Synthesis Analysis

Difenzoquat metilsulfate can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .


Molecular Structure Analysis

The molecular formula of Difenzoquat metilsulfate is C18H20N2O4S . The InChI Identifier is InChI=1S/C17H17N2.CH4O4S/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 .


Chemical Reactions Analysis

Difenzoquat metilsulfate can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .


Physical And Chemical Properties Analysis

Difenzoquat metilsulfate is a white powder . It has a molecular weight of 360.427 g/mol . It is highly soluble in water and has a low volatility .

Scientific Research Applications

Environmental Impact and Remediation

Adsorption for Contaminated Water Remediation

  • Research on the adsorption behavior of herbicides, including Difenzoquat, on biopolymer membranes like alginate and chitosan, shows potential for contaminated water remediation. Difenzoquat's adsorption on these membranes suggests their utility in removing herbicides from water sources, highlighting an approach for environmental management of herbicide contamination (Moraes et al., 2013).

Herbicide Removal from Aqueous Medium

  • The use of polyurethane foam loaded with sodium dodecylsulfate demonstrated efficiency in removing Difenzoquat from an aqueous medium, achieving high extraction percentages. This suggests a cost-effective and efficient method for mitigating the environmental impact of such herbicides (Vinhal et al., 2016).

Analytical Method Development

Capillary Electrophoresis for Herbicide Detection

  • A study established conditions for the simultaneous determination of Difenzoquat and other herbicides by capillary electrophoresis, enabling the precise analysis of these compounds in water samples. This analytical method offers a valuable tool for monitoring environmental contamination levels (Núñez et al., 2001).

Mechanistic Insights and Comparative Studies

Contact Activity and Mechanism of Action

  • Comparative studies on the contact activity of Difenzoquat and Paraquat revealed that Difenzoquat exhibits both contact activity and systemic growth-inhibition, distinguishing it from other herbicides. This research contributes to understanding the unique action mechanisms of Difenzoquat, informing its application and potential effects on targeted plant species (Li et al., 2003).

Novel Applications and Formulations

Berberine-montmorillonite-metolachlor Formulations

  • The development of organoclay platforms for controlled release of herbicides, including Difenzoquat, showcases innovative approaches to enhancing the efficacy and environmental safety of herbicide applications. Such formulations aim to reduce leaching into groundwater, presenting a forward-looking strategy in agricultural chemical management (Rytwo et al., 2008).

Safety And Hazards

Difenzoquat metilsulfate is moderately toxic to mammals if ingested . Acute dose symptoms include severe nausea/vomiting, salivation, sweating, bradycardia, hypotension, collapse, and convulsions .

Future Directions

The name “野燕枯” is approved in China for difenzoquat and for difenzoquat metilsulfate . The Chinese name “野燕枯硫酸甲酯” has also been used in the literature, but it has no official status .

properties

IUPAC Name

1,2-dimethyl-3,5-diphenylpyrazol-1-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H17N2.CH4O4S/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEMNBNCQVQXMO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6024048
Record name Difenzoquat metilsulfate
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Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless to pale yellow odorless solid; [Reference #1] Colorless solid; [Aldrich MSDS]
Record name Difenzoquat methyl sulfate
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Product Name

Difenzoquat metilsulfate

CAS RN

43222-48-6
Record name Difenzoquat methyl sulfate
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Record name Difenzoquat metilsulfate [ISO]
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Record name Difenzoquat metilsulfate
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Record name 1,2-dimethyl-3,5-diphenylpyrazolium methylsulphate
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Record name DIFENZOQUAT METILSULFATE
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Synthesis routes and methods I

Procedure details

375 Grams (1.6 moles) of 1-methyl-3,5-diphenylpyrazole is dissolved in 1850 ml. of dry xylene and heated to 60° C. 208.13 Grams (1.65 moles) of dimethylsulfate in 150 ml. of dry xylene is then added and the temperature of the reaction mixture raised to 105° C. to 110° C. and maintained there for 7.5 hours. The mixture is allowed to cool and then filtered. A brown solid is recovered, washed with xylene and then dry acetone to give the product in 88% yield, having a melting point of 155° C. to 157° C.
Quantity
1.6 mol
Type
reactant
Reaction Step One
Quantity
1.65 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods II

Procedure details

375 Grams (1.6 moles) of 1-methyl-3,5-diphenylpyrazole is dissolved in 1850 ml. of dry xylene and heated to 60° C. 208.13 Grams (1.65 moles) of dimethyl sulfate in 150 ml. of dry xylene is then added and the temperature of the reaction mixture raised to 105° C. to 110° C. and maintained there for 7.5 hours. The mixture is allowed to cool and then filtered. A brown solid is recovered, washed with xylene and then dry acetone to give the product in 88% yield, having a melting point of 155° C. to 157° C.
Quantity
1.6 mol
Type
reactant
Reaction Step One
Quantity
1.65 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

46.8 g (0.2 mol) of 1-methyl-3,5-diphenylpyrazole together with 40 g (1.25 mol) of methanol are introduced into the reaction vessel. After 19.4 g (0.19 mol) of 96% strength sulfuric acid have been added, the reaction solution is brought to 160° C. by distilling off methanol. 608 g (19 mol) of methanol are metered in below the surface of the reaction mixture in the course of 7.5 hours. After the mixture has been cooled to 70° C., 25 g of 1,2-dichloroethane are added, and the mixture is cooled to room temperature with stirring. The reaction mixture is filtered and washed with 12.5 g of 1,2-dichloroethane. 67.7 g of 1,2-dimethyl-3,5-diphenylpyrazolium methylsulfate with a content of 97.5% (HPLC) of m.p. 157°-159° C. are obtained, which corresponds to a yield of 91.7% of theory.
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
608 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

46.8 g (0.2 mol) of 1-methyl-3,5-diphenylpyrazole, 40 g (1.25 mol) of methanol and 20.4 g (0.2 mol) of 96% strength sulfuric acid are added to the filtrate obtained, and the mixture is processed as described above. After working-up, 69.3 g of 1,2-dimethyl-3,5-diphenylpyrazolium methylsulfate with a content of 97.1% (HPLC) of m.p. 157°-159° C. are obtained, which corresponds to a yield of 93.5% of theory.
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
G Rytwo, M Tavasi - Pest Management Science: formerly …, 2003 - Wiley Online Library
… In this case the herbicide difenzoquat metilsulfate SL was applied at 2.7 litre ha −1 (0.54 kg AI ha −1 ) as an additive. Difenzoquat is a post-emergence herbicide used for control of wild …
Number of citations: 14 onlinelibrary.wiley.com
TJ Zurlinden, KS Saili, N Rush, P Kothiya… - Toxicological …, 2020 - academic.oup.com
The Stemina devTOX quickPredict platform is a human pluripotent stem cell-based assay that predicts the developmental toxicity potential based on changes in cellular metabolism …
Number of citations: 38 academic.oup.com
Z Li, P Fantke - Pest Management Science, 2023 - Wiley Online Library
… Difenzoquat metilsulfate and kasugamycin were omitted from the priority list of pesticides proposed by Klüche et al.for the analysis because the EU has not defined any MRLs for these …
Number of citations: 6 onlinelibrary.wiley.com
S Kortagere, MD Krasowski, EJ Reschly… - Environmental …, 2010 - ehp.niehs.nih.gov
… Compounds such as fenbuconazole and difenzoquat metilsulfate were classified as agonists based on the high GoldScores but were classified as nonagonists in the hybrid scoring …
Number of citations: 42 ehp.niehs.nih.gov
R Borotkanics, M Trush, P Locke - Applied In Vitro Toxicology, 2015 - liebertpub.com
In vitro and in silico methods continue to be evaluated for their potential to inform chemical toxicology evaluation. The research arm of the Environmental Protection Agency has been …
Number of citations: 3 www.liebertpub.com
EL Berg, J Yang, MA Polokoff - Journal of biomolecular …, 2013 - journals.sagepub.com
Compound mechanism-of-action information can be critical for drug development decisions but is often challenging for phenotypic drug discovery programs. One concern is that …
Number of citations: 46 journals.sagepub.com
JM Simon, SR Paranjape, JM Wolter, G Salazar… - Scientific reports, 2019 - nature.com
We previously used RNA-seq to identify chemicals whose effects on neuronal gene expression mimicked transcriptional signatures of autism, aging, and neurodegeneration. However, …
Number of citations: 20 www.nature.com
HQ Anh, K Tomioka, NM Tue, NK Chi, TB Minh… - Ecotoxicology and …, 2019 - Elsevier
… Propiconazole, chlorpyrifos, thiocyclam, and difenzoquat metilsulfate were the important contributors to total pesticides and found at the ELV sites at high detection frequencies. …
Number of citations: 49 www.sciencedirect.com
KL Blackburn, G Carr, JL Rose, BG Selman - Regulatory Toxicology and …, 2020 - Elsevier
Additional non-animal methods are urgently needed to meet regulatory and animal welfare goals. TTC is a broadly used risk assessment tool. TTC based on external dose has limited …
Number of citations: 13 www.sciencedirect.com
S Padilla, D Corum, B Padnos, DL Hunter, A Beam… - Reproductive …, 2012 - Elsevier
Zebrafish (Danio rerio) is an emerging toxicity screening model for both human health and ecology. As part of the Computational Toxicology Research Program of the US EPA, the …
Number of citations: 306 www.sciencedirect.com

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